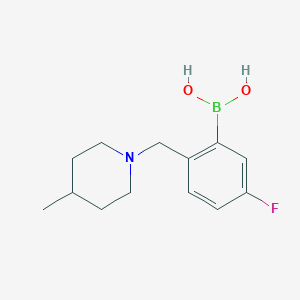

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

描述

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H19BFNO2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the palladium (II) complex . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

It is known that boronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . This susceptibility can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the Suzuki–Miyaura coupling reaction, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its rapid transmetalation with palladium (II) complexes contribute to its efficacy .

生化分析

Biochemical Properties

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form reversible covalent bonds with serine residues in enzymes, leading to temporary inhibition of enzymatic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors or chromatin-modifying enzymes, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific cellular compartments. The interaction of this compound with transporters and binding proteins can affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .

生物活性

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

- Molecular Formula : C14H20B F N O2

- Molecular Weight : 253.13 g/mol

- IUPAC Name : 5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of enzyme inhibition and drug design. The mechanism of action generally involves:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, blocking enzymatic activity.

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : FaDu hypopharyngeal tumor cells showed enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .

- IC50 Values : The compound exhibited IC50 values in the low nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibitory activity .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

- Serine Proteases : Demonstrated effective inhibition through covalent modification of the active site, which is crucial for therapeutic applications targeting proteolytic pathways .

- Cholinesterases : Preliminary findings suggest potential dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may have implications for treating neurodegenerative disorders like Alzheimer's disease .

Case Studies

- Cancer Therapy : A study involving the synthesis of boronic acid derivatives highlighted the compound's effectiveness in inhibiting tumor cell proliferation and inducing apoptosis through targeted mechanisms.

- Enzyme Interaction Studies : Research focusing on the interaction between this compound and serine proteases provided insights into its binding affinity and selectivity, demonstrating its potential as a therapeutic agent in cancer treatment.

Data Table: Biological Activity Overview

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that boronic acids can inhibit certain enzymes involved in cancer progression, particularly proteasome inhibitors. (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid has been studied for its potential role in targeting specific tyrosine kinases associated with various cancers, including breast and lung cancer. The compound's ability to modulate signaling pathways makes it a candidate for further development as an anticancer agent .

1.2 Tyrosine Kinase Inhibition

The compound has shown promise as a selective inhibitor of receptor tyrosine kinases, notably the MET receptor, which is implicated in tumor growth and metastasis. By inhibiting these kinases, the compound may help to slow down or prevent the proliferation of cancerous cells .

Biochemical Applications

2.1 Enzyme Inhibition

In biochemical research, boronic acids are often utilized as enzyme inhibitors due to their ability to form reversible covalent bonds with serine and cysteine residues in active sites. This property can be exploited to study enzyme mechanisms and develop new therapeutic strategies against diseases that involve dysregulated enzyme activity .

2.2 Drug Development

The structural features of this compound make it a suitable scaffold for drug development. Its modifications can lead to derivatives with improved efficacy and selectivity against target proteins, enhancing its potential as a pharmaceutical agent .

Material Science

3.1 Polymer Chemistry

Boronic acids are known for their ability to form dynamic covalent bonds, making them useful in creating responsive materials. The incorporation of this compound into polymer matrices can lead to the development of smart materials that respond to environmental stimuli, such as pH or temperature changes .

Summary of Key Findings

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibition of cancer cell proliferation |

| Tyrosine kinase inhibition | Targeting specific cancers | |

| Biochemical Applications | Enzyme inhibition | Understanding enzyme mechanisms |

| Drug development | Creating more effective therapeutic agents | |

| Material Science | Polymer chemistry | Development of responsive materials |

Case Studies

Case Study 1: Tyrosine Kinase Inhibition

A study demonstrated that derivatives of this compound effectively inhibited MET receptor activity in vitro, leading to reduced cell viability in cancer cell lines . This finding supports the compound's potential application in targeted cancer therapies.

Case Study 2: Responsive Polymers

Research on the integration of boronic acids into polymer systems showed that this compound could enhance the responsiveness of hydrogels to pH changes, demonstrating its utility in developing smart drug delivery systems .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid?

The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where the boronic acid group acts as a key intermediate. Aryl halides or triflates are reacted with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixture of dioxane/water with a base like Na₂CO₃ . For derivatives with complex substituents (e.g., the 4-methylpiperidinylmethyl group), post-functionalization via reductive amination or alkylation may follow boronic acid synthesis. Characterization often employs NMR, NMR, and mass spectrometry to confirm regioselectivity and purity .

Q. How does the boronic acid moiety influence reactivity in cross-coupling reactions?

The boronic acid group acts as a mild Lewis acid, facilitating transmetallation in Suzuki-Miyaura couplings. Its sp²-hybridized boron atom forms stable tetrahedral intermediates with palladium catalysts, enabling aryl-aryl bond formation under mild conditions. Reactivity can be modulated by esterification (e.g., pinacol boronate esters) to enhance stability and solubility in organic solvents . Kinetic studies using NMR can track boron coordination states during reaction progression .

Q. What analytical techniques are critical for characterizing boronic acid derivatives?

Key methods include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and boron-diol interactions.

- X-ray Crystallography : Resolves boronic acid anhydride formation or esterification.

- HPLC-MS : Monitors purity and detects hydrolytic byproducts in aqueous conditions .

- Fluorescence Quenching Assays : For studying diol-binding interactions (e.g., with alizarin red S) .

Advanced Research Questions

Q. How can this compound be optimized for antitubulin activity in cancer therapy?

Structural analogs of combretastatin A-4, where the boronic acid replaces a hydroxyl group, inhibit tubulin polymerization (IC₅₀ ~20–22 μM) . Methodology:

- Tubulin Polymerization Assays : Monitor microtubule assembly via turbidity (absorbance at 350 nm) in vitro.

- Apoptosis Induction : Flow cytometry (FACScan) with Annexin V/PI staining in Jurkat cells after 8-hour exposure .

- COMPARE Analysis : Compare growth inhibition patterns across 39 cancer cell lines to identify mechanistic divergence from parent compounds .

Q. What strategies enhance metabolic stability in boronic acid-containing therapeutics?

- Bioisosteric Replacement : Substitute phenolic -OH with boronic acid to block phase II glucuronidation, as seen in SERD (selective estrogen receptor degrader) analogs like GLL398 .

- Prodrug Design : Use boronic esters (e.g., pinacol) to improve oral bioavailability, followed by hydrolysis in vivo .

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations after first-pass metabolism in rodent models .

Q. How is this compound applied in glucose-responsive drug delivery systems?

Phenylboronic acid (PBA) forms reversible complexes with 1,2- or 1,3-diols (e.g., glucose). Applications include:

- Hydrogels : PBA-modified hydrogels swell/deswell in response to glucose, enabling insulin release. Monitor viscoelasticity via rheometry .

- Fluorescent Sensors : Carbon dots functionalized with PBA detect glucose via fluorescence quenching (detection limit: 9–900 μM) .

Q. What methodologies assess boronic acid-diol interactions in aqueous environments?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and stoichiometry with sugars like fructose.

- Fluorescence Anisotropy : Tracks competitive displacement of fluorescent probes (e.g., alizarin red S) by diols .

- Formose Reaction Selectivity : Boronic acids stabilize specific sugars (e.g., ribose) during formaldehyde condensation, analyzed via GC-MS .

Q. How does the 4-methylpiperidinylmethyl group influence pharmacokinetics?

While direct evidence is limited, analogous piperidine derivatives enhance:

- Blood-Brain Barrier Penetration : LogP calculations and PAMPA-BBB assays predict CNS bioavailability.

- Solubility : Salt formation (e.g., HCl) improves aqueous solubility for in vivo studies .

- Target Engagement : Molecular docking (AutoDock Vina) evaluates interactions with tubulin or kinase active sites .

属性

IUPAC Name |

[5-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(15)8-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYVZBSXGRWUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。